

# Spectroscopic Data of 2-Bromo-2-methylpropanamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-2-methylpropanamide

Cat. No.: B1266605

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-bromo-2-methylpropanamide**. Due to the limited availability of public experimental spectra, this guide combines theoretical predictions and data from analogous structures to offer a robust analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-bromo-2-methylpropanamide** is predicted to be simple due to the high degree of symmetry in the molecule.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Bromo-2-methylpropanamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.9	Singlet	6H	-C(Br)(CH <sub>3</sub> ) <sub>2</sub>
~6.0 - 7.5	Broad Singlet	2H	-CONH <sub>2</sub>

Note: The chemical shift of the amide protons (-NH<sub>2</sub>) can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum is also simplified by the molecule's symmetry, showing only three distinct carbon environments.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Bromo-2-methylpropanamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~35	-C(Br)(CH <sub>3</sub> ) <sub>2</sub>
~65	-C(Br)(CH <sub>3</sub> ) <sub>2</sub>
~175	-CO-NH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromo-2-methylpropanamide** will be characterized by absorptions corresponding to the amide and alkyl halide groups.

Table 3: Predicted IR Spectroscopic Data for **2-Bromo-2-methylpropanamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (Amide)
2980-2920	Medium	C-H stretch (Alkyl)
~1680	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amide II)
~600	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for small molecules.

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-2-methylpropanamide**

m/z	Relative Abundance	Assignment
165/167	Low	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
122/124	Moderate	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
86	High	[M - Br] <sup>+</sup>
72	High	[C <sub>4</sub> H <sub>6</sub> NO] <sup>+</sup>
44	High	[CONH <sub>2</sub> ] <sup>+</sup>

Note: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks in a ~1:1 ratio).

## Experimental Protocols

### NMR Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic compound like **2-bromo-2-methylpropanamide** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Transfer:** Filter the solution into a 5 mm NMR tube.
- **Acquisition:** Place the NMR tube in the spectrometer and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Standard pulse programs are typically used.

## FTIR Spectroscopy of a Solid Sample

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.

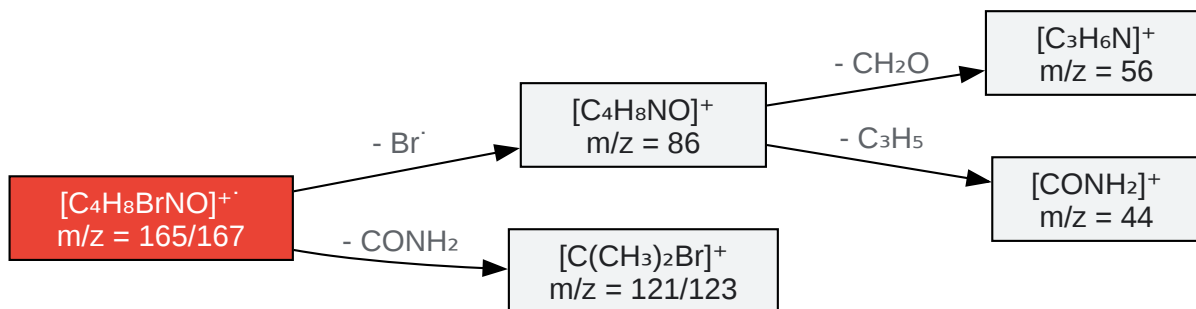
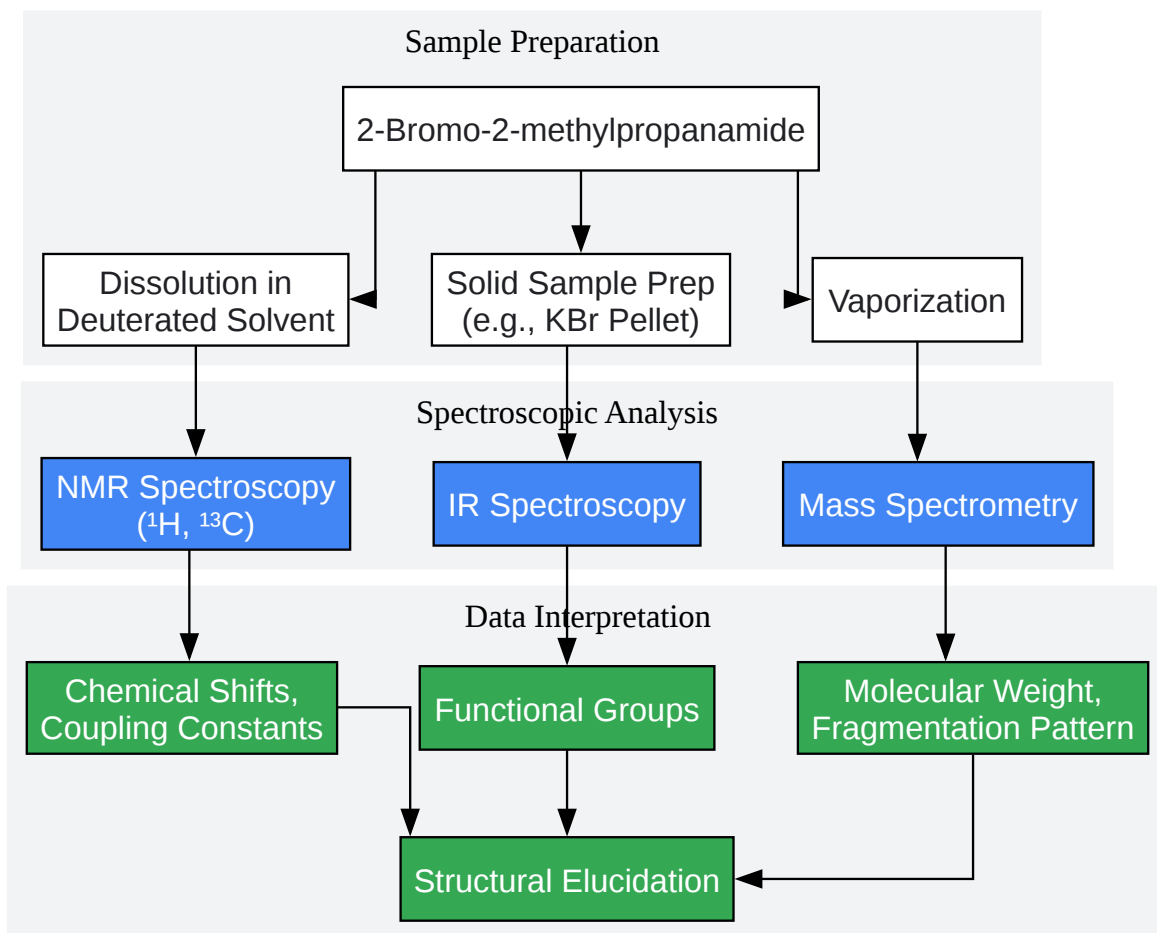
- **KBr Pellet Method:**
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
  - Place the pellet in the sample holder of the FTIR instrument for analysis.[\[1\]](#)
- **ATR Method:**
  - Ensure the ATR crystal is clean.
  - Place the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
  - Run the FTIR analysis.[\[1\]](#)

## Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for volatile and thermally stable compounds.

- **Sample Introduction:** The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe may be used.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[2][3]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

## Visualizations



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